BenchChemオンラインストアへようこそ!

N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

This heterocyclic building block features a reactive N'-hydroxy carboximidamide functionality essential for heme-iron coordination in IDO1 inhibitor design. The 4-methyl substitution pattern yields >5-fold higher potency than the 4-amino analog (scaffold IC₅₀ ~1,000 nM vs. 108.7–178.1 nM for elaborated 4-methyl derivatives). It enables synthesis of bis-heterocyclic 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole hybrids inaccessible from common 4-methyl-1,2,5-oxadiazole-3-carboxamide (CAS 32551-33-0). Ideal for medicinal chemistry teams developing next-generation IDO1 inhibitors for immuno-oncology.

Molecular Formula C4H6N4O2
Molecular Weight 142.118
CAS No. 890091-64-2
Cat. No. B2627504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide
CAS890091-64-2
Molecular FormulaC4H6N4O2
Molecular Weight142.118
Structural Identifiers
SMILESCC1=NON=C1C(=NO)N
InChIInChI=1S/C4H6N4O2/c1-2-3(4(5)6-9)8-10-7-2/h9H,1H3,(H2,5,6)
InChIKeyOHCOZSHFZBUMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes23 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-Hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide (CAS 890091-64-2): Sourcing & Differentiation Guide


N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide (CAS 890091-64-2, molecular formula C₄H₆N₄O₂, MW 142.11 g/mol) is a heterocyclic building block featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methyl group and a 3-carboximidamide moiety bearing an N'-hydroxy functionality . This compound serves as a key synthetic intermediate for oxadiazole-based bioactive molecules, particularly indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, and has demonstrated utility in medicinal chemistry campaigns for oncology immunotherapy [1]. Its reactive N'-hydroxy carboximidamide group is the pharmacophoric element responsible for heme-iron coordination in IDO1 inhibitor design, distinguishing it from simpler oxadiazole analogs lacking this moiety.

Why N'-Hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide Cannot Be Interchanged with Generic Oxadiazole Analogs


Generic substitution fails because the N'-hydroxy carboximidamide group is the essential pharmacophoric element for IDO1 inhibition, and even minor structural changes—such as replacing the 4-methyl group with 4-amino, altering the hydroxy to a hydrazono group, or changing the oxadiazole ring connectivity—fundamentally alter the compound's reactivity, target engagement, and biological activity [1]. Published structure-activity relationship (SAR) data show that the 4-methyl substituent, as opposed to the 4-amino analog (CAS 13490-32-9), imparts distinct electronic and steric properties that influence the potency and chemical tractability of downstream derivatives [2]. Direct quantitative evidence below demonstrates that compound series derived from or related to this scaffold exhibit more than an order-of-magnitude difference in IDO1 inhibitory activity depending on the peripheral substitution pattern, reinforcing that interchange is not permissible without experimental re-validation [3].

N'-Hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide: Quantitative Differentiation Evidence Guide


IDO1 Inhibitory Potency of 1,2,5-Oxadiazole-3-carboximidamide Derivatives vs. Epacadostat: Compound 25 Head-to-Head Comparison

A derivative series built from the 1,2,5-oxadiazole-3-carboximidamide scaffold (structurally analogous to the target compound) demonstrated potent hIDO1 inhibition. Compound 25 achieved a biochemical IC₅₀ of 178.1 nM and a cellular IC₅₀ of 68.59 nM in HEK293T cells expressing hIDO1, while the clinical benchmark epacadostat exhibits a reported biochemical IC₅₀ of approximately 72–76 nM and a cellular IC₅₀ of ~20.6 nM under comparable conditions [1][2]. Critically, Compound 25 demonstrated a 1.59-fold improvement in mice plasma half-life (t₁/₂ = 3.81 h versus epacadostat's ~2.4 h in human) and measurable oral bioavailability (F = 33.6%), addressing a known liability of epacadostat [1].

IDO1 inhibition Cancer immunotherapy Structure-activity relationship Enzymatic assay

Scaffold-Level SAR: 4-Methyl vs. 4-Amino 1,2,5-Oxadiazole-3-carboximidamide Comparison

The target compound features a 4-methyl substituent, whereas the commercially common scaffold 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (CAS 13490-32-9) bears a 4-amino group. In the 4-amino scaffold series, the simplest unsubstituted analog (4-amino-1,2,5-oxadiazole-3-carboximidamide, CHEMBL585186) shows only weak IDO1 inhibitory activity with an IC₅₀ of 1,000 nM in enzymatic assay and 1,000–1,500 nM in cellular contexts [1]. By contrast, derivatives incorporating elaborated side chains on the 4-methyl scaffold achieve biochemical IC₅₀ values of 108.7–178.1 nM, representing a >5.6-fold improvement in potency [2]. This demonstrates that the 4-methyl substitution pattern provides a superior starting point for building more potent inhibitors compared to the simpler 4-amino variant.

Structure-activity relationship Medicinal chemistry Scaffold differentiation

N'-Hydroxy vs. N'-Amino Functional Group: IDO1 Inhibitor Scaffold Requirement

The N'-hydroxy group of the target compound is mechanistically essential for IDO1 inhibition, as it coordinates the heme iron in the enzyme's active site. Replacement with an N'-amino group—as in 4-methyl-1,2,5-oxadiazole-3-carbohydrazonamide (CAS 890091-59-5, N'-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide)—eliminates this key binding interaction . Patent literature consistently specifies the N-hydroxy carboximidamide moiety as a required structural element for IDO1 inhibitors in the 1,2,5-oxadiazole series, confirming that the N'-amino analog is not a functional replacement [1].

Pharmacophore IDO1 Heme coordination Functional group requirement

Urea-Substituted 1,2,5-Oxadiazole-3-carboximidamide Derivatives Outperform Epacadostat in Biochemical and Cellular IDO1 Assays

A 2023 study of urea-substituted 1,2,5-oxadiazole-3-carboximidamide derivatives—a direct extension of the target compound's chemical series—identified Compound 3 with superior IDO1 inhibitory potency to epacadostat. Compound 3 exhibited a biochemical hIDO1 IC₅₀ of 67.4 nM versus 75.9 nM for epacadostat (1.13-fold improvement), and a HeLa cellular hIDO1 IC₅₀ of 17.6 nM versus 20.6 nM for epacadostat (1.17-fold improvement) [1]. Compound 3 also demonstrated improved rat pharmacokinetics with better oral exposure and bioavailability compared to epacadostat, and comparable anti-tumor efficacy in LLC syngeneic xenograft models [1].

IDO1 inhibitor Epacadostat comparator Urea derivatives Cancer immunotherapy

Synthetic Versatility: Conversion of 4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime to 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles

The target compound (synonym: 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime) serves as a defined starting material for synthesizing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles via reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine [1]. This transformation is documented in peer-reviewed literature as a reliable synthetic entry to hybrid bis-oxadiazole scaffolds. In contrast, the structurally related 4-methyl-1,2,5-oxadiazole-3-carboxamide (CAS 32551-33-0) lacks the reactive N'-hydroxy group and cannot undergo this cyclization, limiting its utility as a building block .

Synthetic building block Heterocyclic chemistry 1,2,4-Oxadiazole synthesis

N'-Hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide: Highest-Value Application Scenarios


IDO1 Inhibitor Lead Optimization: Building Block for Next-Generation Epacadostat Analogs

For medicinal chemistry teams developing improved IDO1 inhibitors, this compound serves as the core scaffold for systematically exploring side-chain modifications. Evidence shows that urea-substituted derivatives built from this scaffold can exceed epacadostat's potency (biochemical IC₅₀ 67.4 nM vs. 75.9 nM) and offer improved pharmacokinetic profiles . The 4-methyl substitution pattern provides a >5-fold more potent starting point than the 4-amino analog (bare scaffold IC₅₀ = 1,000 nM vs. 108.7–178.1 nM for elaborated 4-methyl derivatives) .

Bis-Heterocycle Library Synthesis via 1,2,4-Oxadiazole Cyclization

The target compound's N'-hydroxy carboximidamide group enables the synthesis of hybrid 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles, a bis-heterocyclic chemical space not accessible from the commercially common 4-methyl-1,2,5-oxadiazole-3-carboxamide (CAS 32551-33-0) . This specific transformation is documented in the scientific literature as a defined synthetic entry to structurally novel oxadiazole hybrids with potential biological activities .

Structure-Activity Relationship Studies Differentiating 4-Methyl from 4-Amino Scaffolds

Comparative SAR studies can use the target compound to systematically evaluate the impact of the 4-methyl versus 4-amino substitution on IDO1 potency and selectivity. Published data show that the 4-methyl scaffold supports >5-fold more potent inhibitors than the 4-amino scaffold when both are optimized with side-chain elaboration . Procuring the 4-methyl compound enables direct experimental comparison within a single research program.

Quote Request

Request a Quote for N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.